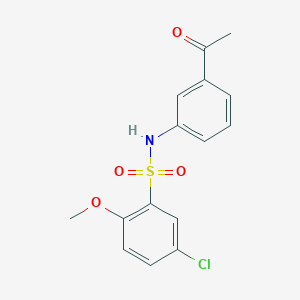
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ML351, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 by a team of researchers at the University of Michigan, and since then, it has been the subject of several scientific studies.
Mécanisme D'action
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by inhibiting the activity of beta-secretase, which is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid beta. By inhibiting this enzyme, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to reduce the production of amyloid beta, which is thought to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-secretase, studies have also shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to cross the blood-brain barrier, which is essential for any potential Alzheimer's treatment. Furthermore, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a high level of selectivity for beta-secretase, meaning that it is unlikely to have off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its high level of selectivity for beta-secretase. This means that it is unlikely to have off-target effects, which is important for any potential therapeutic application. However, one limitation of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent analogs of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide that may have improved therapeutic properties. Another potential direction is the use of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a tool for studying the role of beta-secretase in Alzheimer's disease and other neurodegenerative disorders. Finally, there is also the potential for N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to be used as a diagnostic tool for Alzheimer's disease, as it may be able to detect changes in beta-secretase activity in the brains of patients.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for Alzheimer's disease. Studies have shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXQRCTUZMFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4237908.png)
![2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B4237921.png)

![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237925.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4237934.png)

![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4237948.png)


![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)


amine hydrochloride](/img/structure/B4237983.png)
